REACTION_CXSMILES
|
BrCCBr.Cl[Si](C)(C)C.C(OC([N:17]1[CH2:22][CH2:21][CH:20](I)[CH2:19][CH2:18]1)=O)(C)(C)C.Br[C:25]1[N:30]=[CH:29][CH:28]=[CH:27][N:26]=1>C1COCC1.CN(C)C(=O)C.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C(Cl)(Cl)Cl.[Pd].[Pd].O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[N:26]1[CH:27]=[CH:28][CH:29]=[N:30][C:25]=1[CH:20]1[CH2:19][CH2:18][NH:17][CH2:22][CH2:21]1 |f:7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0.298 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
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Name
|
|
Quantity
|
2.45 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
298 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
|
Name
|
|
Quantity
|
267 mg
|
Type
|
catalyst
|
Smiles
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O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
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Name
|
|
Quantity
|
0.402 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
8.97 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)I
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
organozinc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=N1
|
Name
|
|
Quantity
|
58 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-neck round bottomed flask equipped with an addition funnel and condenser
|
Type
|
TEMPERATURE
|
Details
|
was flame
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
purging the system with nitrogen gas, 6 mL of THF
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to
|
Type
|
TEMPERATURE
|
Details
|
a vigorous reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for ˜30 seconds (gas evolution was observed)
|
Duration
|
30 s
|
Type
|
TEMPERATURE
|
Details
|
The warming and cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 50° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 80° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 36 h
|
Duration
|
36 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
the filter cake was washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted further with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with water and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica, stepwise gradient
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.92 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 104.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |